[2,2'-Bithiophene]-5,5'-dicarboxaldehyde, 4,4'-dimethyl-
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Overview
Description
4,4’-Dimethyl-[2,2’-bithiophene]-5,5’-dicarbaldehyde is a thiophene derivative that has garnered interest due to its unique structural and electronic properties. Thiophene derivatives are known for their applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). The presence of aldehyde groups at the 5,5’ positions and methyl groups at the 4,4’ positions of the bithiophene core enhances its reactivity and potential for further functionalization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dimethyl-[2,2’-bithiophene]-5,5’-dicarbaldehyde typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the coupling of two thiophene units using a palladium catalyst and a boron reagent.
Introduction of Methyl Groups: The methyl groups can be introduced via a Friedel-Crafts alkylation reaction, where the bithiophene core is reacted with a methylating agent in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for 4,4’-Dimethyl-[2,2’-bithiophene]-5,5’-dicarbaldehyde would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling and formylation steps, as well as advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
4,4’-Dimethyl-[2,2’-bithiophene]-5,5’-dicarbaldehyde undergoes various types of chemical reactions, including:
Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products
Oxidation: 4,4’-Dimethyl-[2,2’-bithiophene]-5,5’-dicarboxylic acid.
Reduction: 4,4’-Dimethyl-[2,2’-bithiophene]-5,5’-diol.
Substitution: 4,4’-Dimethyl-5-bromo-[2,2’-bithiophene]-5’-carbaldehyde.
Scientific Research Applications
4,4’-Dimethyl-[2,2’-bithiophene]-5,5’-dicarbaldehyde has several scientific research applications:
Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules for OLEDs, OFETs, and OSCs
Material Science: Employed in the development of conductive polymers and polymer composites with unique electronic properties.
Chemical Sensors: Utilized in the fabrication of sensors for detecting various analytes due to its electronic properties.
Biological Research: Investigated for its potential use in bioimaging and as a fluorescent probe.
Mechanism of Action
The mechanism of action of 4,4’-Dimethyl-[2,2’-bithiophene]-5,5’-dicarbaldehyde in its applications is primarily based on its electronic properties. The compound can participate in π-π stacking interactions and electron transfer processes, which are crucial for its function in organic electronics and sensors . The presence of aldehyde groups allows for further functionalization, enabling the design of tailored materials with specific properties .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dimethyl-[2,2’-bithiophene]: Lacks the aldehyde groups, making it less reactive for further functionalization.
[2,2’-Bithiophene]-4,4’-dicarboxamide: Contains amide groups instead of aldehyde groups, which affects its electronic properties and reactivity.
4,4’-Dimethyl-[2,2’-bithiophene]-5,5’-diylbis(ethyne-2,1-diyl): Contains ethynyl groups, which can enhance conjugation and electronic communication between the thiophene units.
Uniqueness
4,4’-Dimethyl-[2,2’-bithiophene]-5,5’-dicarbaldehyde is unique due to the presence of both methyl and aldehyde groups, which provide a balance of electronic properties and reactivity. This makes it a versatile building block for the synthesis of advanced materials with tailored properties .
Properties
CAS No. |
91544-06-8 |
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Molecular Formula |
C12H10O2S2 |
Molecular Weight |
250.3 g/mol |
IUPAC Name |
5-(5-formyl-4-methylthiophen-2-yl)-3-methylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C12H10O2S2/c1-7-3-9(15-11(7)5-13)10-4-8(2)12(6-14)16-10/h3-6H,1-2H3 |
InChI Key |
COLVKENZVZRPJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)C2=CC(=C(S2)C=O)C)C=O |
Origin of Product |
United States |
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